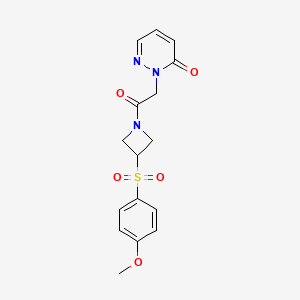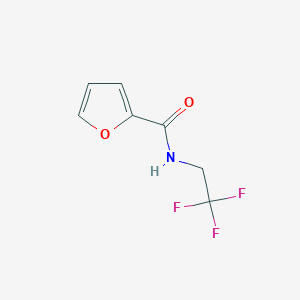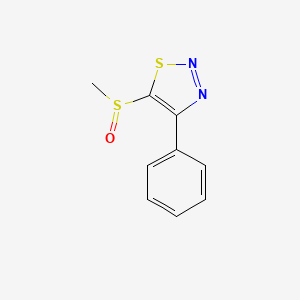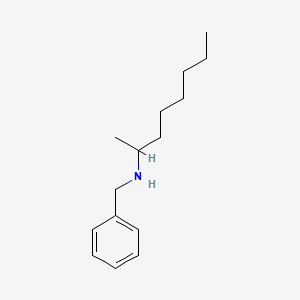
2-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of this compound includes an azetidine ring, a pyridazinone ring, and a methoxyphenylsulfonyl group.Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
Synthesis and Biological Applications
Azetidinones Synthesis and Biological Potency : Azetidinones, due to their structural features, have been a focal point in synthesis due to their biological and pharmacological potencies. The synthesis process often involves condensation reactions and the creation of Schiff bases, leading to the formation of compounds with potential medicinal importance. For instance, the synthesis of substituted azetidinones derived from a dimer of Apremilast has been explored, indicating the significance of sulfonamide rings and their derivatives in medicinal chemistry (Jagannadham et al., 2019).
Antibacterial and Antimicrobial Properties : Certain azetidinone derivatives have demonstrated significant activity against Gram-negative bacteria. The structural manipulation of these compounds, such as the introduction of sulfonamido moieties, has been associated with enhanced antibacterial properties. This suggests the potential utility of azetidinone-based compounds in developing new antibacterial agents (Azab et al., 2013).
Pyridazinones as Potential Therapeutic Agents : Pyridazinones have been synthesized and evaluated for their anti-inflammatory, analgesic, and COX-2 selectivity, indicating their potential as therapeutic agents without significant ulcerogenic and cardiovascular side effects. This emphasizes the role of structural features in mediating biological activities and the therapeutic promise of pyridazinone derivatives (Sharma & Bansal, 2016).
Antitumor and Antioxidant Activities
Tubulin-Targeting Antitumor Agents : Investigations into the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones have led to the discovery of compounds with potent antiproliferative effects against cancer cells. These findings illustrate the potential of azetidinone derivatives in cancer therapy, highlighting their mechanisms of action, including tubulin polymerization inhibition and the induction of apoptosis (Greene et al., 2016).
Antioxidant Properties : The design and synthesis of novel heterocyclic compounds incorporating azetidinone structures have been explored for their antioxidant activities. This research underscores the importance of heterocyclic scaffolds in developing effective antioxidants, which could have implications for treating oxidative stress-related diseases (Aziz et al., 2021).
properties
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-24-12-4-6-13(7-5-12)25(22,23)14-9-18(10-14)16(21)11-19-15(20)3-2-8-17-19/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDMMPJCIPSUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![racemic-tert-butyl (3aS*,4S*,6aR*)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2649924.png)


![2-fluoro-N-[2-(piperidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2649929.png)
![Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2649930.png)
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2649931.png)


![N-(1-cyanobutyl)-4-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}butanamide](/img/structure/B2649937.png)
![3-amino-6-pyridin-4-yl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2649938.png)
![2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2649940.png)

![3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2649943.png)
![2-ethoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2649944.png)